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molecular formula C9H6ClN5 B8379822 7-chloro-5-(1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine

7-chloro-5-(1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine

Cat. No. B8379822
M. Wt: 219.63 g/mol
InChI Key: OEKKPRFJPHMWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962596B2

Procedure details

To a solution of 7-chloro-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine (Preparation G; 0.250 g, 0.715 mmol) in 3.5 mL of DCM was added 2,2,2,-trifluoroacetic acid (2.2 mL, 28.6 mmol) and allowed to stir at ambient temperature for 1 hour before the reaction mixture was diluted with 5 mL of toluene and then concentrated under reduced pressure. The resulting residue was dissolved in 2 mL of 7M ammonia in methanol and stirred at ambient temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography eluting with a gradient of 2-5% methanol in DCM with 1% ammonium hydroxide to afford 7-chloro-5-(1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine (0.107 g, 0.468 mmol, 65.5% yield). MS (apci) m/z=220.1 (M+H).
Name
7-chloro-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:9]=[N:10][N:11](COCC[Si](C)(C)C)[CH:12]=2)[N:5]2[CH:21]=[CH:22][N:23]=[C:4]2[CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl.C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:12]=[N:11][NH:10][CH:9]=2)[N:5]2[CH:21]=[CH:22][N:23]=[C:4]2[CH:3]=1

Inputs

Step One
Name
7-chloro-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine
Quantity
0.25 g
Type
reactant
Smiles
ClC1=CC=2N(C(=N1)C=1C=NN(C1)COCC[Si](C)(C)C)C=CN2
Name
Quantity
2.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 1 hour before the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 2 mL of 7M ammonia in methanol
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 2-5% methanol in DCM with 1% ammonium hydroxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=2N(C(=N1)C=1C=NNC1)C=CN2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.468 mmol
AMOUNT: MASS 0.107 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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